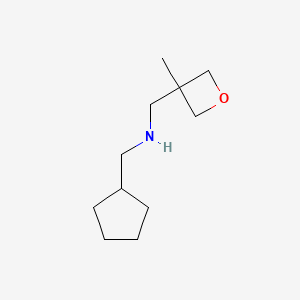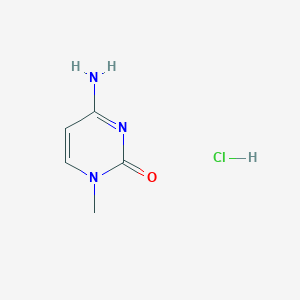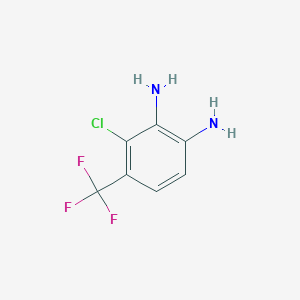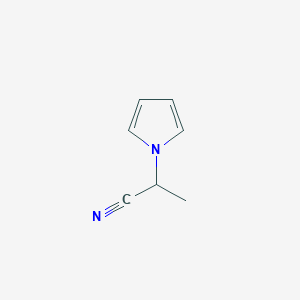
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminophenyl group, a propanamido linkage, and a sulfonyl fluoride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Aminophenylpropanoic Acid: This can be achieved through the reduction of 4-nitrophenylpropanoic acid using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: The 4-aminophenylpropanoic acid is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Sulfonyl Fluoride Formation: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The aminophenyl group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Hydrolysis: The amide and sulfonyl fluoride groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permangan
属性
CAS 编号 |
28321-29-1 |
|---|---|
分子式 |
C16H17FN2O3S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-[3-(4-aminophenyl)propanoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-10-14(7-8-15(11)23(17,21)22)19-16(20)9-4-12-2-5-13(18)6-3-12/h2-3,5-8,10H,4,9,18H2,1H3,(H,19,20) |
InChI 键 |
RUZHISQRSKSARY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



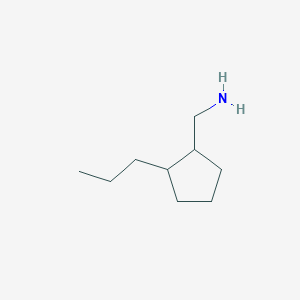


![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

